molecular formula C19H19F5N4O B6462727 N-(2,6-difluorophenyl)-3-{methyl[3-(trifluoromethyl)pyridin-2-yl]amino}piperidine-1-carboxamide CAS No. 2549015-59-8

N-(2,6-difluorophenyl)-3-{methyl[3-(trifluoromethyl)pyridin-2-yl]amino}piperidine-1-carboxamide

Numéro de catalogue: B6462727
Numéro CAS: 2549015-59-8
Poids moléculaire: 414.4 g/mol
Clé InChI: RAYPDVJAGAHTJH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

This compound is a piperidine-based carboxamide derivative featuring a 2,6-difluorophenyl group and a trifluoromethyl-substituted pyridinylamino moiety. The trifluoromethyl group on the pyridine ring likely contributes to hydrophobic interactions with enzymatic active sites, while the difluorophenyl substituent may improve pharmacokinetic properties by modulating solubility and membrane permeability .

Propriétés

IUPAC Name

N-(2,6-difluorophenyl)-3-[methyl-[3-(trifluoromethyl)pyridin-2-yl]amino]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F5N4O/c1-27(17-13(19(22,23)24)6-3-9-25-17)12-5-4-10-28(11-12)18(29)26-16-14(20)7-2-8-15(16)21/h2-3,6-9,12H,4-5,10-11H2,1H3,(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAYPDVJAGAHTJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCN(C1)C(=O)NC2=C(C=CC=C2F)F)C3=C(C=CC=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F5N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N-(2,6-difluorophenyl)-3-{methyl[3-(trifluoromethyl)pyridin-2-yl]amino}piperidine-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into the compound's biological activity, synthesizing findings from diverse research studies and reviews.

Chemical Structure and Properties

The compound's IUPAC name is N-(2,6-difluorophenyl)-3-{methyl[3-(trifluoromethyl)pyridin-2-yl]amino}piperidine-1-carboxamide. Its molecular formula is C₁₉H₁₈F₃N₃O, with a molecular weight of approximately 371.36 g/mol. The structural formula highlights the presence of significant functional groups that contribute to its biological activity.

Structural Features

FeatureDescription
Phenyl Group Contains two fluorine substituents, enhancing lipophilicity and biological interactions.
Piperidine Ring Provides a basic nitrogen atom, contributing to pharmacological properties.
Pyridine Moiety The trifluoromethyl substitution may enhance the compound's interaction with biological targets.

Anticancer Properties

Recent studies have shown that compounds similar to N-(2,6-difluorophenyl)-3-{methyl[3-(trifluoromethyl)pyridin-2-yl]amino}piperidine-1-carboxamide exhibit significant anticancer activities. For example, derivatives of piperidine have been reported to demonstrate potent antitumor effects against various cancer cell lines.

Case Studies

  • Inhibition of Cell Proliferation : A study indicated that compounds with similar structures inhibit cell proliferation in A549 human lung cancer cells with an IC50 value of 9 μM, suggesting effective cytotoxicity .
  • Mechanism of Action : Research has shown that these compounds can induce cell cycle arrest and promote apoptosis in cancer cells, potentially through the activation of p53 pathways .

Other Biological Activities

Beyond anticancer properties, N-(2,6-difluorophenyl)-3-{methyl[3-(trifluoromethyl)pyridin-2-yl]amino}piperidine-1-carboxamide may also exhibit:

  • Antimicrobial Activity : Similar compounds have demonstrated activity against various bacterial strains.
  • Anti-inflammatory Effects : Some derivatives have been linked to reduced inflammation markers in vitro.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions starting from commercially available precursors. The synthetic route often includes:

  • Formation of Piperidine Ring : Cyclization reactions involving amines and carbonyl compounds.
  • Substitution Reactions : Introduction of fluorine and trifluoromethyl groups through electrophilic aromatic substitution.

Synthesis Overview

StepReaction TypeKey Reagents
1. Piperidine FormationCyclizationAmine + Carbonyl Compound
2. FluorinationElectrophilic SubstitutionFluorinating Agents
3. TrifluoromethylationNucleophilic SubstitutionTrifluoromethylating Agents

Comparaison Avec Des Composés Similaires

Structural Analogues Targeting PIM Kinases

The compound in , N-{4-[(3R,4R,5S)-3-Amino-4-hydroxy-5-methyl-1-piperidinyl]-3-pyridinyl}-6-(2,6-difluorophenyl)-5-fluoro-2-pyridinecarboxamide, shares key features with the target compound:

  • Shared Substituents : Both contain a 2,6-difluorophenyl group and a pyridinecarboxamide core.
  • Divergent Modifications: ’s compound includes additional fluorine substitutions and a hydroxylated, methylated piperidine ring with stereochemical complexity (3R,4R,5S). In contrast, the target compound replaces these groups with a methyl[3-(trifluoromethyl)pyridin-2-yl]amino substituent, simplifying stereochemistry but enhancing lipophilicity.
Feature Target Compound Compound
Core Structure Piperidine-1-carboxamide Pyridinecarboxamide
Key Substituents 2,6-difluorophenyl, trifluoromethylpyridinylamino 2,6-difluorophenyl, amino-hydroxy-methyl piperidinyl
Fluorine Content 3 Fluorine atoms (2 on phenyl, 1 trifluoromethyl) 3 Fluorine atoms (2 on phenyl, 1 on pyridine)
Stereochemical Complexity Minimal (single chiral center in piperidine) High (3R,4R,5S configuration)

Functional Implications :

  • The target compound’s trifluoromethylpyridinyl group could improve binding affinity through stronger hydrophobic interactions, albeit at the cost of reduced polarity.

Comparison with Furopyridine-Based Analogues

describes 5-(3-(tert-butylcarbamoyl)phenyl)-6-((2,2-difluoropropyl)amino)-2-(4-fluorophenyl)-N-methylfuro[2,3-b]pyridine-3-carboxamide, a furopyridine derivative. Key distinctions include:

  • Scaffold Differences : The target compound uses a piperidine-carboxamide scaffold, while ’s compound employs a fused furopyridine system.
  • Substituent Strategy : Both utilize fluorinated aryl groups (2,6-difluorophenyl vs. 4-fluorophenyl) but differ in side chains. The tert-butylcarbamoyl group in may reduce metabolic clearance compared to the target compound’s trifluoromethylpyridinyl group.

Pharmacokinetic Considerations :

  • The trifluoromethyl group in the target compound likely increases lipophilicity (logP ~3.5 estimated), enhancing blood-brain barrier penetration compared to ’s more polar tert-butylcarbamoyl substituent.
  • Both compounds may exhibit moderate plasma protein binding (>90%) due to aromatic fluorine content.

Research Findings and Target Selectivity

Key inferences:

  • Selectivity : The trifluoromethylpyridinyl group may reduce off-target effects compared to ’s hydroxylated piperidine, which could interact with broader serine/threonine kinases.
  • Potency : Fluorine substitutions in both compounds likely enhance ATP-binding site competition, but the target compound’s simplified stereochemistry might improve synthetic accessibility and reproducibility .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing N-(2,6-difluorophenyl)-3-{methyl[3-(trifluoromethyl)pyridin-2-yl]amino}piperidine-1-carboxamide?

  • Methodological Answer : The compound can be synthesized via coupling reactions involving piperidine-3-carboxamide intermediates. Key steps include:

  • Amide bond formation : Use coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) as a catalyst under inert atmospheres (e.g., nitrogen or argon) to minimize side reactions .
  • Substitution reactions : Introduce trifluoromethylpyridine and difluorophenyl groups via nucleophilic aromatic substitution or Buchwald-Hartwig amination, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) .
    • Critical Parameters : Optimize reaction time (typically 12-24 hours), temperature (80-120°C), and solvent polarity (e.g., DMF or THF) to enhance yield.

Q. How can researchers validate the structural integrity and purity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • Spectroscopy :
  • NMR (¹H, ¹³C, ¹⁹F) to confirm substituent positions and stereochemistry.
  • IR spectroscopy to verify carboxamide (C=O stretch ~1650 cm⁻¹) and aromatic C-F bonds (~1200 cm⁻¹) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and isotopic patterns.
  • Chromatography : HPLC or UPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What are the key stability considerations for this compound under laboratory conditions?

  • Methodological Answer : Stability depends on:

  • Storage : Use airtight containers under inert gas (argon) at -20°C to prevent hydrolysis or oxidation.
  • Light sensitivity : Protect from UV light due to the presence of fluorinated aromatic groups.
  • Thermal stability : Perform differential scanning calorimetry (DSC) to identify decomposition temperatures (>150°C typically) .

Advanced Research Questions

Q. How can experimental design (DoE) optimize the synthesis and reduce trial-and-error approaches?

  • Methodological Answer : Apply statistical Design of Experiments (DoE) to screen critical variables:

  • Factors : Solvent polarity, catalyst loading, temperature.
  • Response variables : Yield, purity, reaction time.
  • Example : A fractional factorial design (e.g., 2⁴⁻¹) reduces the number of experiments by 50% while identifying interactions between variables .
  • Software tools : Use JMP or Minitab to analyze data and generate response surface models for optimization .

Q. What computational strategies predict reaction pathways and transition states for this compound?

  • Methodological Answer :

  • Quantum chemical calculations : Use Gaussian or ORCA for density functional theory (DFT) calculations to map potential energy surfaces and identify low-energy pathways .
  • Machine learning (ML) : Train models on PubChem or ICSynth databases to predict regioselectivity in trifluoromethylpyridine substitutions .
  • Case study : ICReDD’s integrated computational-experimental workflows reduce synthesis development time by 40% by narrowing experimental conditions .

Q. How can structure-activity relationship (SAR) studies guide pharmacological profiling?

  • Methodological Answer :

  • Analog synthesis : Prepare derivatives with modifications to the piperidine ring (e.g., methyl groups) or pyridine substituents (e.g., chloro vs. fluoro).
  • Biological assays : Test inhibition of target enzymes (e.g., kinases) using fluorescence polarization or SPR binding assays.
  • Data analysis : Compare IC₅₀ values and ligand efficiency metrics (e.g., Lipinski’s rules) to prioritize candidates .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Meta-analysis : Aggregate data from multiple sources (e.g., ChEMBL, PubChem BioAssay) and apply statistical weighting to account for variability .
  • Orthogonal validation : Confirm activity using independent assays (e.g., cell-based vs. biochemical assays).
  • Structural validation : Re-examine X-ray crystallography or docking studies to ensure binding mode consistency .

Tables for Key Parameters

Parameter Typical Range Methodology Reference
Reaction Temperature80–120°COptimized via DoE
Catalyst Loading (Pd)2–5 mol%Buchwald-Hartwig amination
HPLC Purity Threshold≥95%UV detection at 254 nm
Storage Stability (-20°C)≥6 monthsDSC/TGA monitoring

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